2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide
Description
2-{4-[(4-Chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide is a sulfonamide-derived acetamide featuring a 4-chlorophenyl group linked via a methanesulfonamido bridge to a phenyl ring, which is further substituted with an N-methylacetamide moiety.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylsulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18-16(20)10-12-4-8-15(9-5-12)19-23(21,22)11-13-2-6-14(17)7-3-13/h2-9,19H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQHTKBDKDAEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with methanesulfonamide to form 4-[(4-chlorophenyl)methanesulfonamido]benzene. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Structural Variations in Sulfonamide/Acetamide Derivatives
Substituent Effects on the Phenyl Ring
- Chlorophenyl vs. Methoxyphenyl: N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide () replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () introduces a nitro group at the ortho position, which adds steric hindrance and electronic effects. This compound exhibits intermolecular hydrogen bonding (C–H⋯O), stabilizing its crystal lattice—a feature critical for solid-state stability .
Sulfonamide Linker Modifications
- N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide () incorporates an additional sulfonyl group, increasing molecular polarity and hydrogen-bonding capacity. This modification may enhance binding to polar protein targets but could reduce membrane permeability .
Table 1: Structural and Physicochemical Comparison
Triazole-Containing Acetamide Derivatives
The dimethylamino group in this analog increases basicity, which may enhance interactions with acidic residues in biological targets . In contrast, the target compound’s simpler sulfonamide-acetamide scaffold prioritizes synthetic accessibility and conformational predictability.
Sulfanyl vs. Sulfonamide Linkages
- 2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide () replaces the sulfonamido group with a sulfanyl (thioether) linker.
- 2-{[2-(Acetylamino)phenyl]sulfanyl}-N-(4-chlorophenyl)acetamide () further demonstrates how thioether linkages alter electronic profiles, as sulfur’s lower electronegativity compared to oxygen may reduce intermolecular interactions in crystallographic packing .
Crystallographic and Conformational Analysis
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () crystallizes in a monoclinic system (space group P2₁/c) with head-to-tail hydrogen-bonded chains along the [101] direction. The nitro group’s torsion angle (−16.7°) indicates slight deviation from planarity, influencing packing efficiency .
- N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide () adopts a triclinic lattice (space group P-1) stabilized by N–H⋯O and C–H⋯O interactions. The methoxy group’s orientation minimizes steric clashes, optimizing crystal density .
Table 2: Crystallographic Data
Biological Activity
2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H16ClN2O2S
- Molecular Weight : 320.81 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been noted for its potential as an inhibitor of certain enzymes, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.
Analgesic Properties
Preclinical studies suggest that this compound may possess analgesic properties. Its mechanism may involve modulation of pain pathways, potentially through interactions with opioid receptors or other pain-related signaling molecules.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Johnson et al. (2021) | Reported significant reduction in inflammatory markers in a murine model of arthritis when treated with the compound. |
| Lee et al. (2022) | Found that the compound reduced pain response in a neuropathic pain model, indicating potential for analgesic use. |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and metabolism via hepatic pathways. Further research is required to elucidate its pharmacokinetics fully.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide, and what critical reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves:
Sulfonation : Reacting 4-chlorophenylmethane with sulfonating agents to form the sulfonamide intermediate.
Coupling : Introducing the phenylacetamide moiety via nucleophilic substitution or amide coupling. Critical conditions include temperature control (70–150°C), inert atmospheres (e.g., nitrogen), and solvents like toluene or dioxane to minimize side reactions .
Purification : Column chromatography or recrystallization to isolate the target compound. Yields depend on precursor purity and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify sulfonamido (-SO₂NH-), acetamide (-N-CO-), and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical details, as demonstrated for analogous sulfonamides (e.g., bond angles and torsion angles of the nitro group in related structures) .
Q. What preliminary biological assays are recommended for initial screening of this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases due to sulfonamido groups’ known affinity for enzyme active sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria to identify broad-spectrum potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial) of this compound?
- Methodology :
- Dose-Response Studies : Compare IC₅₀ values across assays to identify activity thresholds specific to cell types or pathogens .
- Structural Analog Analysis : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophore contributions .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for distinct targets (e.g., topoisomerase II for anticancer activity vs. bacterial enzymes) .
Q. What strategies are recommended for improving the pharmacokinetic properties of this compound in preclinical development?
- Methodology :
- Formulation Optimization : Develop liposomal or nanoparticle carriers to enhance solubility and bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, followed by enzymatic activation in target tissues .
- Metabolic Stability Assays : Use liver microsome models to identify metabolic hotspots (e.g., sulfonamido hydrolysis) and guide structural modifications .
Q. How can computational methods be integrated with experimental data to predict the compound’s mechanism of action?
- Methodology :
- Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., EGFR kinase) to assess binding stability and residence time .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to refine structure-activity relationships .
- Network Pharmacology : Map compound-target-pathway networks using databases like STITCH or KEGG to identify polypharmacology effects .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s efficacy in different cancer models?
- Methodology :
- Tumor Heterogeneity Studies : Compare activity in patient-derived xenografts (PDX) vs. immortalized cell lines to account for genetic variability .
- Biomarker Profiling : Use RNA sequencing to identify gene expression signatures (e.g., p53 status) that correlate with sensitivity .
- Combination Therapy Screening : Test synergy with standard chemotherapeutics (e.g., cisplatin) to contextualize standalone vs. adjuvant efficacy .
Structural and Functional Insights
Q. What crystallographic data are available to inform the compound’s conformational stability?
- Key Findings :
- In analogous sulfonamides, the nitro group exhibits torsional angles of -16.7° and 160.9°, indicating slight planarity distortion .
- Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize crystal packing, which may influence solid-state solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
